The potential of 4-methyl-6-morpholinopyrimidine derivatives as anticancer agents has been explored, with some compounds exhibiting potent anticancer activity against various human cancer cell lines2. These compounds, such as 4c and 5h, have shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3/7, leading to the degradation of nuclear DNA2.
Some derivatives of 4-Pyrimidinol, 6-methyl-2-morpholino-, such as 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones and their 3-morpholinomethyl derivatives, have demonstrated anti-inflammatory activity in vivo4. These compounds were found to be more active than acetylsalicylic acid, suggesting their potential as anti-inflammatory drugs.
Efficient and versatile methodologies have been developed for the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines, which are important bioactive compounds3. Additionally, novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have been synthesized and characterized, highlighting the broad spectrum of biological activities associated with pyrimidine derivatives5.
The synthesis of 4-(2-hexylsulfanyl-6-methyl-pyrimidin-4-ylmethyl)-morpholine, a GABA_B enhancer, has been reported, showcasing the flexibility of the synthetic approaches for 2,4,6-substituted pyrimidines6. This compound could have implications for the treatment of neurological disorders.
A novel class of mesoionic pyrido[1,2-a]pyrimidinones, which includes pyrimidine derivatives, has been found to have exceptional insecticidal activity, acting primarily as inhibitors of nicotinic acetylcholine receptors (nAChRs)8. This discovery opens up new avenues for the development of insecticides targeting a range of insect species.
The synthesis of 6-Methyl-2-morpholinopyrimidin-4-ol can be achieved through several methods, with one notable approach being the [3+3] cyclization process. This method involves the reaction of functionalized enamines with triethyl orthoformate and ammonium acetate under controlled conditions. The reaction typically requires specific parameters such as temperature and time to optimize yield and purity.
The molecular structure of 6-Methyl-2-morpholinopyrimidin-4-ol features a pyrimidine ring substituted at the 6-position with a methyl group and at the 2-position with a morpholine moiety. The presence of these functional groups contributes to its biological activity.
The structural formula can be represented as follows:
This highlights its complex heterocyclic nature and suggests potential interactions with biological targets .
6-Methyl-2-morpholinopyrimidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
These reactions are critical for modifying the compound to enhance its biological activity or for synthesizing related derivatives .
The mechanism of action for 6-Methyl-2-morpholinopyrimidin-4-ol primarily involves its interaction with inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) enzymes.
This mechanism underscores its potential therapeutic applications in treating inflammation-related disorders .
Physical properties such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound but are not universally reported in available literature.
6-Methyl-2-morpholinopyrimidin-4-ol has significant applications in scientific research, particularly in medicinal chemistry.
This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its relevance in ongoing research aimed at developing novel therapeutic agents.
The compound is systematically named 6-Methyl-2-morpholinopyrimidin-4-ol, reflecting its core pyrimidine ring substituted with a methyl group at position 6, a morpholine moiety at position 2, and a hydroxyl group at position 4. Its Chemical Abstracts Service (CAS) registry number is 19810-74-3, and it is assigned the unique identifier M0X6P12HB9 in the Global Substance Registration System (UNII) [1] [8]. The molecular formula is C₉H₁₃N₃O₂, with a molecular weight of 195.22 g/mol.
The morpholine ring (tetrahydro-1,4-oxazine) is attached via its nitrogen atom to the pyrimidine’s C2 position, forming a C–N bond. The hydroxyl group at C4 participates in tautomerism (discussed in Section 1.2). The Simplified Molecular-Input Line-Entry System (SMILES) string CC1=CC(=NC(=N1)N2CCOCC2)O
encodes the connectivity, while the International Chemical Identifier (InChI) key PVVUPAOPPVSPAB-UHFFFAOYSA-N
provides a standardized descriptor for databases [1] [8].
Table 1: Systematic Identifiers for 6-Methyl-2-morpholinopyrimidin-4-ol
Identifier Type | Value |
---|---|
IUPAC Name | 6-Methyl-2-morpholinopyrimidin-4-ol |
CAS Registry Number | 19810-74-3 |
UNII Code | M0X6P12HB9 |
Molecular Formula | C₉H₁₃N₃O₂ |
SMILES | CC1=CC(=NC(=N1)N2CCOCC2)O |
InChIKey | PVVUPAOPPVSPAB-UHFFFAOYSA-N |
This compound exhibits prototropic tautomerism centered at the C4 hydroxyl group. The dominant 4-ol form (pyrimidin-4-ol) coexists with the 4-one tautomer (pyrimidin-4(3H)-one), where the hydroxyl proton migrates to the adjacent N3 nitrogen, forming a carbonyl group. This equilibrium is confirmed by the alternative naming 6-Methyl-2-(morpholin-4-yl)pyrimidin-4(3H)-one in chemical registries [8]. The tautomerism influences electronic distribution and hydrogen-bonding capacity, with the 4-one form typically predominating in solid and liquid states due to enhanced stability from the conjugated amide-like system.
Structural isomers arise from variations in ring substitution patterns:
The morpholinopyrimidine core is versatile in medicinal chemistry. Key derivatives and their distinctions from 6-Methyl-2-morpholinopyrimidin-4-ol include:
CC1=CC(=NC(=N1)N2CCOCC2)N
) reflects this change [2]. Computational analyses reveal further distinctions:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4